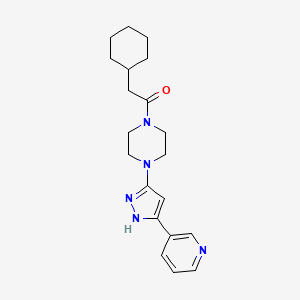
2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H27N5O and its molecular weight is 353.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a cyclohexyl group, a piperazine moiety, and a pyridinyl-pyrazole unit. The presence of these functional groups is crucial for its biological activity.
Research indicates that this compound exhibits several mechanisms of action, including:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes .
- Anticancer Activity : The pyrazole and piperazine groups are known to influence cell cycle regulation and apoptosis in cancer cells. For instance, compounds with similar structures have been reported to induce apoptosis in glioma cells .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds has provided insights into the structural features that enhance biological activity:
| Structural Feature | Activity Type | Notes |
|---|---|---|
| Pyridine Ring | Anticancer | Enhances binding affinity to target proteins. |
| Pyrazole Moiety | COX Inhibition | Contributes to anti-inflammatory properties. |
| Cyclohexyl Group | Lipophilicity | Improves membrane permeability. |
Anticancer Activity
A study focused on similar pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with IC50 values as low as 5 µM were effective against glioma cells, suggesting that the compound may also exhibit potent anticancer properties .
Anti-inflammatory Effects
In vitro studies have shown that related compounds can inhibit COX-2, leading to reduced inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Case Studies
- Cytotoxicity in Glioma Cells : A specific derivative was tested against C6 glioma cells, showing an IC50 value of 5.13 µM, indicating strong cytotoxicity compared to standard treatments like 5-fluorouracil (IC50 = 8.34 µM) .
- COX-2 Inhibition : A series of pyrazole derivatives were evaluated for their ability to inhibit COX-2, with some compounds demonstrating selectivity and potency comparable to established NSAIDs .
Propiedades
IUPAC Name |
2-cyclohexyl-1-[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c26-20(13-16-5-2-1-3-6-16)25-11-9-24(10-12-25)19-14-18(22-23-19)17-7-4-8-21-15-17/h4,7-8,14-16H,1-3,5-6,9-13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGGXTHNSYBCNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NNC(=C3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













